methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a benzyl group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the introduction of the benzyl group and the isoindoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Medicine: Its potential therapeutic properties make it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and isoindoline-containing molecules. Examples might be:
Thiazole-4-carboxylates: These compounds share the thiazole ring and carboxylate group.
Benzyl-substituted thiazoles: These compounds have a benzyl group attached to the thiazole ring.
Isoindoline derivatives: These compounds contain the isoindoline moiety.
Uniqueness
What sets methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 5-benzyl-2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that integrates thiazole and isoindole moieties, which are known for their diverse biological activities. The thiazole ring is associated with various pharmacological effects, including antimicrobial and anticancer properties, while isoindole derivatives have been reported to exhibit neuroprotective and anti-inflammatory activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, which include compounds similar to this compound. These derivatives have been shown to inhibit key bacterial enzymes such as dihydroorotase and DNA gyrase, leading to significant antibacterial effects against strains like Salmonella typhimurium and Klebsiella pneumonia .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/ml) | Target Bacteria |
---|---|---|
Compound 4a | 25–50 | Salmonella typhimurium |
Compound 11a | 0.10–0.25 | Listeria monocytogenes |
Compound 11b | 0.15 | Staphylococcus aureus |
Anticancer Activity
Benzothiazole derivatives have also been investigated for their anticancer properties. The mechanisms often involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of topoisomerases and enhancement of reactive oxygen species (ROS) production .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the benzothiazole ring can significantly impact biological activity. For example, the introduction of halogen substituents at specific positions has been shown to enhance antibacterial potency .
Table 2: SAR Insights
Substituent | Position | Effect on Activity |
---|---|---|
Chloro | 5th | Increased antibacterial activity |
Methyl | 2nd | Enhanced anticancer properties |
Study 1: Antibacterial Efficacy
In a study conducted by Tratrat et al., several thiazolidin-4-one derivatives were synthesized and tested for antibacterial activity. Among them, compounds with dichloro phenyl moieties demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, suggesting that similar modifications in this compound could yield promising results .
Study 2: Anticancer Mechanisms
A comprehensive evaluation of isoindole derivatives revealed that compounds with structural similarities to this compound exhibited significant cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .
Properties
Molecular Formula |
C23H21N3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[3-(3-oxo-1H-isoindol-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C23H21N3O4S/c1-30-22(29)20-18(13-15-7-3-2-4-8-15)31-23(25-20)24-19(27)11-12-26-14-16-9-5-6-10-17(16)21(26)28/h2-10H,11-14H2,1H3,(H,24,25,27) |
InChI Key |
QDGQMIDHGVRRDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)CCN2CC3=CC=CC=C3C2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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